![molecular formula C10H11FN2O2 B5598189 1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5598189.png)
1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves substitution reactions, starting from simpler pyrimidine analogs. For example, a stepwise synthetic approach involving substitution reactions has been used to synthesize related pyrimidinediones in good overall yields, demonstrating the feasibility of creating complex pyrimidine structures from simpler ones (Singh et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to 1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione, has been studied using various techniques such as X-ray crystallography. These studies reveal the conformations, bond lengths, and angles, contributing to understanding the three-dimensional arrangement and reactivity of these molecules (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and substitution reactions, which are crucial for the synthesis and functionalization of these compounds. These reactions enable the introduction of different substituents, affecting the compounds' chemical properties and biological activity (Rajanarendar et al., 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for the compound's application in different areas, including pharmaceuticals and materials science (Krishnamurthy et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, acidity, and basicity, are determined by their functional groups and molecular framework. These properties impact their behavior in chemical reactions and their interactions with biological molecules (Zhang, 2003).
properties
IUPAC Name |
5-fluoro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNGVYFDANKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)N(C1=O)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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